molecular formula C8H9BrO B1273047 3-Bromophenethyl alcohol CAS No. 28229-69-8

3-Bromophenethyl alcohol

Cat. No.: B1273047
CAS No.: 28229-69-8
M. Wt: 201.06 g/mol
InChI Key: PTTFLKHCSZSFOL-UHFFFAOYSA-N
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Description

3-Bromophenethyl alcohol is a phenethyl alcohol derivative with the chemical formula C8H9BrO and a molecular weight of 201.06 g/mol . It is a clear, colorless liquid with a boiling point of 107-110°C at 1 mmHg . This compound is primarily used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophenethyl alcohol can be synthesized through several methods. One common method involves the reaction of m-bromophenylacetic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst . The reaction mixture is heated to the boiling point of ethanol (78°C) and refluxed for about 5 hours. The resulting product is then subjected to a reduction reaction using potassium borohydride and anhydrous lithium chloride in tetrahydrofuran (THF) as the solvent . The mixture is cooled with ice water and the product is extracted using toluene, followed by recrystallization from petroleum ether to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products:

    Oxidation: 3-Bromophenylacetaldehyde, 3-Bromophenylacetic acid.

    Reduction: 3-Bromophenethylamine.

    Substitution: 3-Bromophenethyl mesylate.

Scientific Research Applications

3-Bromophenethyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromophenethyl alcohol involves its interaction with specific molecular targets and pathways. As an alcohol derivative, it can participate in hydrogen bonding and other intermolecular interactions. The bromine atom in its structure can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The exact molecular targets and pathways depend on the specific application and the chemical environment in which it is used.

Comparison with Similar Compounds

  • 2-Bromophenethyl alcohol
  • 4-Bromophenethyl alcohol
  • 3-Chlorophenethyl alcohol

Comparison: 3-Bromophenethyl alcohol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Bromophenethyl alcohol and 4-Bromophenethyl alcohol, the 3-position bromine allows for different steric and electronic effects, making it suitable for specific synthetic applications. Additionally, the presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions compared to its chlorinated counterpart, 3-Chlorophenethyl alcohol .

Properties

IUPAC Name

2-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTFLKHCSZSFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370116
Record name 3-Bromophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28229-69-8
Record name 3-Bromophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromophenylacetic acid (10 g, 46.5 mmol) in tetrahydrofuran (100 ml) at 0° C. was added diborane (70 ml, 1.0 M solution in tetrahydrofuran). The reaction mixture was allowed to warm to room temperature. After 16 h, the reaction mixture was cooled to 0°C. and water was added dropwise (50 ml). The organic layer was separated and washed with brine, dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash chromatography (elution gradient: 40-60% ethyl acetate/hexane) to give 3-(2-hydroxyethyl)bromobenzene (9.0 g).
Quantity
10 g
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reactant
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70 mL
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100 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2-(3-bromophenyl)acetic acid (10.0 g, 0.046 mol) in THF (150 mL), 1 M BH3-THF (100 mL, 100 mmol) was dropwise added at RT. The mixture was stirred overnight, concentrated, diluted with H2O (100 mL), and extracted with EtOAc (100 m×3). The combined organic layers were washed with H2O and brine, dried over Na2SO4, filtered, and concentrated to afford the crude product 2-(3-bromophenyl)ethanol (9.0 g, 97%) as a colorless oil, which was directly used for next step without further purification. MS (ES+) C8H9BrO requires: 200, 202 found: 201 [M+H]+, 203 [M+2+H]+(1:1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
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Quantity
150 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

Borane-dimethylsulphide complex (2.0M in THF, 49 ml) was added dropwise to a stirred solution of 3-bromostyrene (10 g, 55 mmol) in THF (130 ml) at 0° C. and the solution was stirred for 3 h at room temperature. 10% Aqueous sodium hydroxide was added cautiously, followed by hydrogen peroxide (30% wt. solution in water, 6 ml) dropwise. After a further 16 h, the mixture was diluted with water, extracted twice with ethyl acetate, the combined extracts washed with saturated sodium bisulphite solution and saturated sodium chloride solution, dried over sodium sulphate and evaporated to give a colourless oil. Purification by flash chromatography, eluting with 30% diethyl ether/hexane gave a colourless oil, [M+Si(CH3)3 derivative]+ 272.
Quantity
49 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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